molecular formula C21H26N2O B2445014 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol CAS No. 324065-26-1

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No. B2445014
CAS RN: 324065-26-1
M. Wt: 322.452
InChI Key: HPDVLPKGPWJOJR-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, also known as GSK3 inhibitor or CHIR99021, is a chemical compound that has gained significant attention in scientific research due to its potential to regulate the activity of glycogen synthase kinase 3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, GSK3 inhibitors have been extensively studied for their therapeutic potential in treating a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol involves the inhibition of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol activity. 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a multifunctional kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. The inhibition of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol by 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have demonstrated that 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is its specificity for 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibition. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol in various cellular processes. However, one of the limitations of the compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol. One area of research is the development of more potent and selective 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibitors. Another area of research is the investigation of the compound's potential in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's effects on various cellular processes and its potential therapeutic applications in cancer and other diseases.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 9H-carbazole and 4-methylpiperidine with 2-bromo-1-(4-methylphenyl)propan-1-one, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

The potential of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibitors, including 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, has been extensively studied in various scientific research applications. One of the primary areas of research is in the field of cancer therapy. 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol has been shown to play a critical role in the development and progression of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-10-12-22(13-11-16)14-17(24)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-9,16-17,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDVLPKGPWJOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333206
Record name 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

324065-26-1
Record name 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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